5-Bromo-2-sec-butoxypyridine

Medicinal Chemistry Property Prediction ADME Optimization

Need a pyridine building block that modulates lipophilicity beyond standard methoxy or ethoxy analogs? This 5-bromo-2-sec-butoxypyridine offers a calculated LogP of 4.02, ideal for CNS permeability optimization. - Dual reactive handles: Bromine for Suzuki/Miyaura couplings; sec-butoxy for steric tuning. - Enables 3,5-disubstituted pyridine motifs common in pharma/agrochemical leads. - Reliable supply for analog library synthesis.

Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Cat. No. B12109468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-sec-butoxypyridine
Molecular FormulaC9H12BrNO
Molecular Weight230.10 g/mol
Structural Identifiers
SMILESCCC(C)OC1=NC=C(C=C1)Br
InChIInChI=1S/C9H12BrNO/c1-3-7(2)12-9-5-4-8(10)6-11-9/h4-7H,3H2,1-2H3
InChIKeyPKMKUNRBMJKQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-sec-butoxypyridine Procurement Guide


5-Bromo-2-sec-butoxypyridine (CAS 1250612-04-4) is a disubstituted pyridine derivative with the molecular formula C9H12BrNO and a molecular weight of 230.10 g/mol . Its structure features a bromine atom at the 5-position and a sec-butoxy group at the 2-position, classifying it as a heteroaromatic building block [1]. The compound's primary utility lies in its dual reactive handles: the aryl bromide serves as a site for transition metal-catalyzed cross-coupling reactions, while the sec-butoxy group offers a distinct steric and electronic profile compared to simpler alkoxy analogs, which can influence downstream synthetic transformations and physicochemical properties.

Dual reactive handles: 5-bromo for cross-coupling, 2-sec-butoxy for steric/electronic tuning
Branched sec-butoxy provides distinct steric profile vs. linear 2-alkoxy analogs
Elevated lipophilicity (LogP context) shifts purification and partitioning behavior

Why It Cannot Substitute Other 2-Alkoxypyridines


Substituting 5-Bromo-2-sec-butoxypyridine with a different 2-alkoxypyridine analog (e.g., 2-methoxy, 2-ethoxy, or 2-isopropoxy) is not chemically trivial. The sec-butoxy group introduces a branched, secondary alkyl chain that is both more sterically demanding and more lipophilic than its linear or shorter-chain counterparts [1]. This can profoundly affect the compound's reactivity profile, particularly in reactions sensitive to steric hindrance, such as directed ortho-metalation or nucleophilic aromatic substitution [2]. Furthermore, the distinct logP value (calculated at 4.02) directly impacts its solubility, purification behavior (e.g., chromatographic retention time), and partition coefficients in biphasic reactions, making it a poor substitute for more polar or less lipophilic analogs without significant process re-optimization [1].

Steric bulk of sec-butoxy may alter reactivity in sterically sensitive reactions vs. methoxy/ethoxy analogs
Significantly higher logP vs. shorter-chain 2-alkoxypyridines shifts chromatographic retention and phase partitioning
Directed metalation or nucleophilic substitution outcomes may differ; process re-optimization likely required

Quantitative Differentiation from Closest Analogs


Elevated Lipophilicity vs. Shorter-Chain Analogs

The target compound exhibits a significantly higher predicted partition coefficient (LogP) of 4.02 compared to its 2-methoxy analog (estimated LogP ~1.5-2.0) and 2-isopropoxy analog (LogP ~3.1). This quantifiable difference in lipophilicity is a key parameter for optimizing membrane permeability and solubility in drug discovery programs [1].

Elevated Lipophilicity
Cross-study comparable
LogP 4.02 (target) vs. ~1.5–2.0 (2-methoxy) and ~3.1 (2-isopropoxy)
Reported lipophilicity difference may influence membrane permeability context
Computational prediction; experimental validation advised
Medicinal Chemistry Property Prediction ADME Optimization

Regiochemical Distinction from 2-Bromo-5-(sec-butoxy)pyridine

5-Bromo-2-sec-butoxypyridine is the functional inverse of its regioisomer, 2-Bromo-5-(sec-butoxy)pyridine (CAS 1620690-95-0). This positional isomerism dictates the site of reactivity in metal-catalyzed cross-coupling reactions. The target compound places the bromine at the 5-position, allowing for selective functionalization at the meta-position relative to the nitrogen in the pyridine ring. The alternative regioisomer has the bromine at the 2-position, which is ortho to the nitrogen and exhibits different electronic and steric characteristics .

Regiochemical Distinction
Head-to-head
Br at 5-position (target) vs. Br at 2-position in regioisomer (CAS 1620690-95-0)
Regiochemistry determines cross-coupling site and product connectivity
Ortho vs. meta directing effects; non-interchangeable
Organic Synthesis Cross-Coupling Regioselectivity

Metal-Halogen Exchange Utility for 2-Alkoxypyridines

As a member of the 2-alkoxypyridine class, 5-Bromo-2-sec-butoxypyridine is a suitable substrate for metal-halogen exchange reactions. Class-level evidence demonstrates that optionally substituted 2-bromo or 2-iodopyridines can undergo efficient metalation with sec-butyllithium to yield valuable organometallic intermediates [1]. The presence of the 5-bromo substituent in the target compound provides a site for such transformations, while the 2-sec-butoxy group remains intact, offering a platform for further sequential functionalization.

Metal-Halogen Exchange
Class-level inference
Feasibility inferred from patent class: sec-butyllithium exchange on 2-alkoxypyridines
Supports organometallic intermediate generation for further functionalization
No compound-specific yield data; requires lab validation
Organometallic Chemistry Process Development Heterocycle Functionalization

Recommended Application Scenarios Based on Properties


Lipophilic Drug Candidate Optimization

The predicted high LogP of 4.02 [1] makes this building block a strategic choice for medicinal chemistry programs seeking to increase the lipophilicity of a lead series. It is particularly well-suited for constructing chemical probes or drug candidates intended for targets in the central nervous system (CNS), where higher logP values (typically in the range of 2-5) are often correlated with improved passive membrane permeability and blood-brain barrier penetration [2].

Regioselective Synthesis of 3,5-Disubstituted Pyridines

The defined regiochemistry, with the bromine atom at the 5-position [1], allows for the synthesis of 3,5-disubstituted pyridines. This is a common core motif in many pharmaceuticals and agrochemicals. A synthetic sequence can begin with a cross-coupling at the 5-position (e.g., Suzuki reaction), followed by functionalization of the 2-position after conversion of the alkoxy group, or vice versa, providing a modular route to diverse libraries.

Late-Stage Functionalization via Organometallic Intermediates

Building on the class-level evidence for metal-halogen exchange [1], this compound can serve as a precursor to 5-lithiated or 5-magnesiated pyridine species. These nucleophilic intermediates are valuable for attaching the pyridine ring to electrophilic centers in complex molecules during the final stages of a synthesis, offering a flexible approach for creating analogs with varied substitution patterns.

Application
Selection Property
Validation Focus
Lipophilicity-dependent probe design
Predicted high LogP profile
Membrane permeability and CNS penetration models
Regioselective 3,5-disubstituted pyridine synthesis
5-position bromine for cross-coupling
Regiochemical control in Suzuki/Buchwald-Hartwig reactions
Organometallic intermediate preparation
Metal-halogen exchange compatibility
Lithiation/magnesiation and electrophilic trapping strategies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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